molecular formula C26H23NO3 B11381148 10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11381148
M. Wt: 397.5 g/mol
InChI Key: QZBZAKLBNMWZBC-UHFFFAOYSA-N
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Description

10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

The synthesis of 10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. The synthetic route may include the formation of the chromene core followed by the introduction of the oxazine ring. Common reagents and conditions used in these reactions include:

    Formation of Chromene Core: This step may involve the cyclization of phenolic compounds with aldehydes or ketones under acidic or basic conditions.

    Introduction of Oxazine Ring: This can be achieved through the reaction of the chromene intermediate with amines and formaldehyde under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chromene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be compared with other similar compounds, such as:

    Chromene Derivatives: Compounds with a chromene core, which may have similar chemical properties but lack the oxazine ring.

    Oxazine Derivatives: Compounds with an oxazine ring, which may have different biological activities due to the absence of the chromene core.

The uniqueness of this compound lies in its combined chromene and oxazine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

10-methyl-6-phenyl-3-(2-phenylethyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C26H23NO3/c1-18-25-21(16-27(17-29-25)13-12-19-8-4-2-5-9-19)14-23-22(15-24(28)30-26(18)23)20-10-6-3-7-11-20/h2-11,14-15H,12-13,16-17H2,1H3

InChI Key

QZBZAKLBNMWZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CCC5=CC=CC=C5

Origin of Product

United States

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